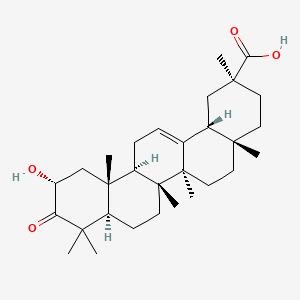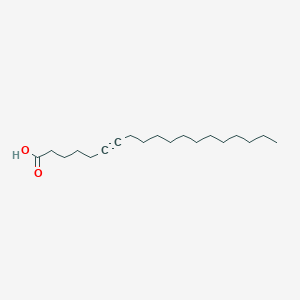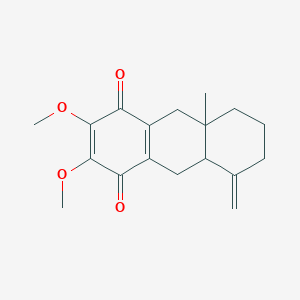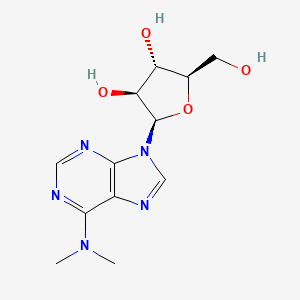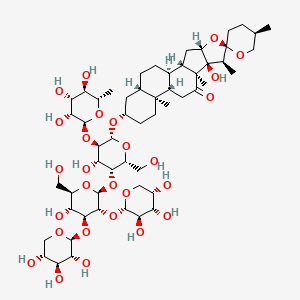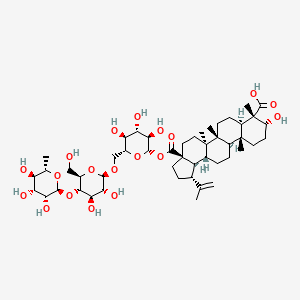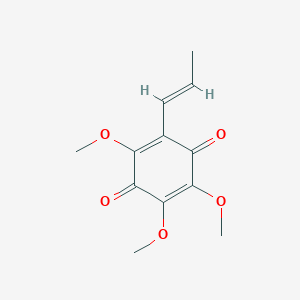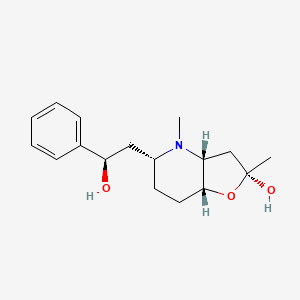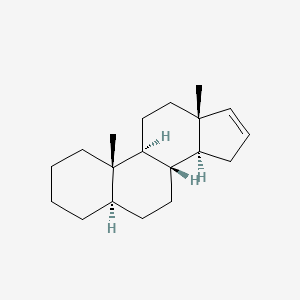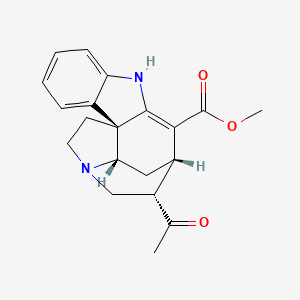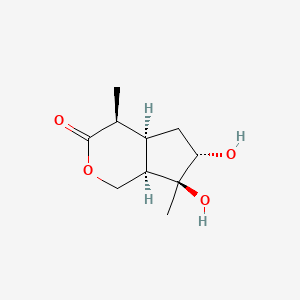![molecular formula C14H28N4O2Si3 B1244965 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine is a silyl ether that is 2,6-dihydroxypurine carrying three trimethylsilyl substituents at positions O-2, O-6 and N-7. It is a silyl ether, a member of purines and a N-silyl compound.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Studies have focused on the development of gas-liquid chromatographic methods for analyzing purine and pyrimidine bases, including derivatives like 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine. These methods are essential for quantitatively analyzing these compounds at various levels, ranging from macro to micro scales (Gehrke & Lakings, 1971). Similarly, chromatographic and spectrometric studies have been conducted on trimethylsilyl derivatives of purines and pyrimidines, highlighting their usefulness in identifying and determining the structure of related compounds isolated from biological samples (Muni, Altschuler, & Neicheril, 1972).
Spectrometric Studies
Mass spectrometry studies have shown that trimethylsilylation of certain purine nucleosides results in the formation of specific oxidized compounds. This reaction, and the resulting products, are potentially useful for characterizing purine nucleosides (von Minden et al., 1972).
Nucleoside Synthesis
Research has also explored the synthesis of nucleosides, such as the one-pot preparation of 6-oxopurine ribonucleosides, using trimethylsilyl derivatives. This method has been shown to be highly effective and stable for synthesizing these nucleosides (Dudycz & Wright, 1984).
Glycosylation Studies
Glycosylation of chloropurines, using N-trimethylsilylated purine derivatives, has been studied to optimize the selectivity towards specific isomers, which is crucial for further purine transformations (Tranová & Stýskala, 2021).
Radiation-Induced DNA Damage Analysis
Trimethylsilyl derivatives have been utilized in gas chromatography-mass spectrometry for studying radiation-induced damage to DNA, facilitating the quantitative analysis of modified purine and pyrimidine bases (Fuciarelli et al., 1989).
Eigenschaften
Produktname |
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine |
|---|---|
Molekularformel |
C14H28N4O2Si3 |
Molekulargewicht |
368.65 g/mol |
IUPAC-Name |
trimethyl-(7-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-12-11(18)13(19-22(4,5)6)17-14(16-12)20-23(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
RQUWKIAIWSIBNW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=C1C(=NC(=N2)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



